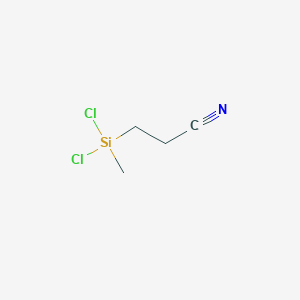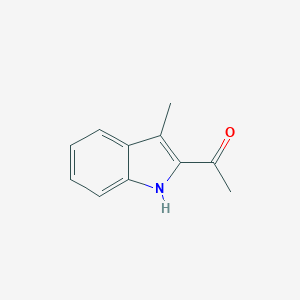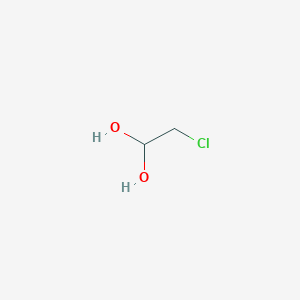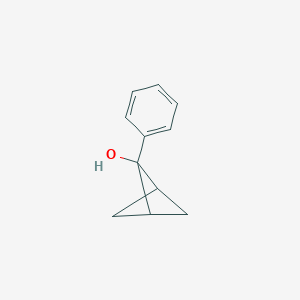
2-Phenylbicyclo(1,1,1)pentane-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbicyclo(1,1,1)pentane-2-ol, also known as 2-Phenylbicyclo[1.1.1]pentane-2-ol or 2-Phenylbicyclopentane-2-ol, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a unique structure and properties that make it an interesting subject for study.
Wirkmechanismus
The mechanism of action of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol is not fully understood, but it is believed to involve the modulation of various biological pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol are not fully understood, but studies have shown that this compound has the potential to modulate various biological pathways. In medicinal chemistry, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, this compound has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol in lab experiments include its unique structure and properties, which make it an interesting subject for study. The limitations of using this compound in lab experiments include its potential toxicity and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol, including:
1. Further investigation of the mechanism of action of this compound in medicinal chemistry and materials science.
2. Development of new synthetic methods for the production of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol.
3. Exploration of the potential applications of this compound in other fields, such as catalysis and energy storage.
4. Investigation of the toxicity and safety of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various applications.
5. Development of new compounds based on the structure and properties of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various fields.
Wissenschaftliche Forschungsanwendungen
2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential use as a monomer in the synthesis of polymers with unique properties. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds with interesting properties.
Eigenschaften
CAS-Nummer |
17684-73-0 |
|---|---|
Produktname |
2-Phenylbicyclo(1,1,1)pentane-2-ol |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI-Schlüssel |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Kanonische SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Andere CAS-Nummern |
17684-73-0 |
Synonyme |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

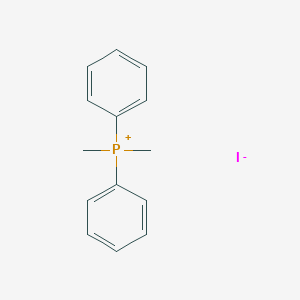
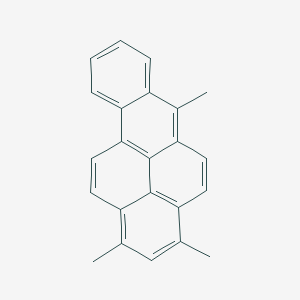

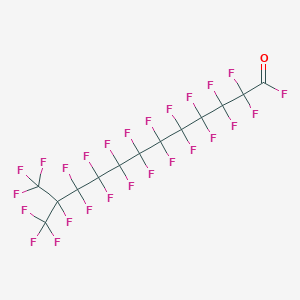
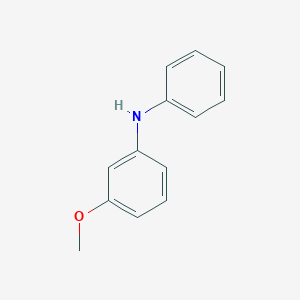
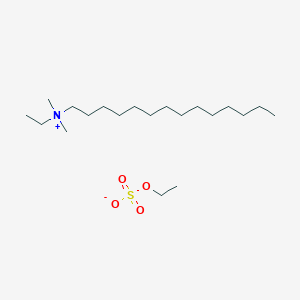
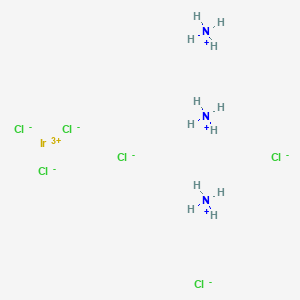

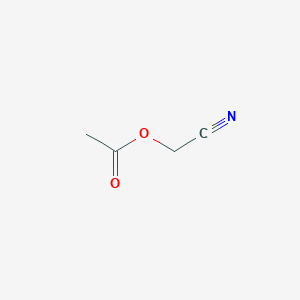
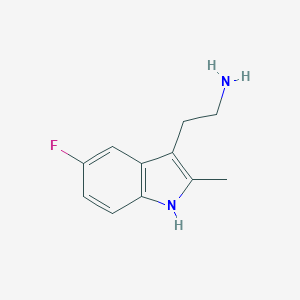
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
